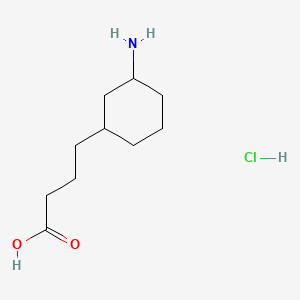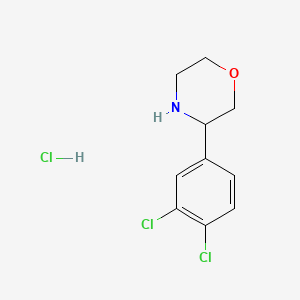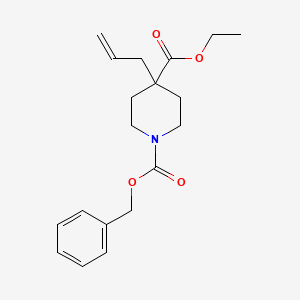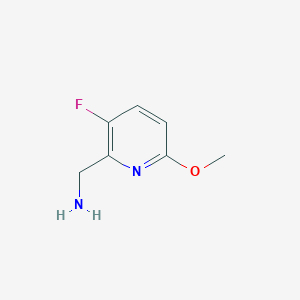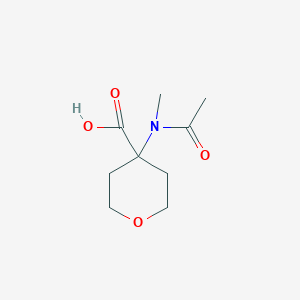
4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid is an organic compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of tetrahydropyran derivatives with acylating agents. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2h-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as cerium ammonium nitrate or lanthanide triflates can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
作用機序
The mechanism by which 4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids. This interaction can modulate various biological pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- Tetrahydropyran-4-carboxylic acid
- Tetrahydropyran-4-carbaldehyde
- Tetrahydropyran-4-boronic acid pinacol ester
- Tetrahydropyran-4,4-dicarboxylic acid
Uniqueness
4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
4-[acetyl(methyl)amino]oxane-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-7(11)10(2)9(8(12)13)3-5-14-6-4-9/h3-6H2,1-2H3,(H,12,13) |
InChIキー |
ZIBGCNLDHSCVLR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1(CCOCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


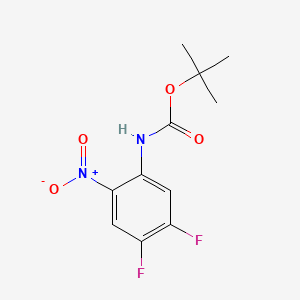
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)

![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
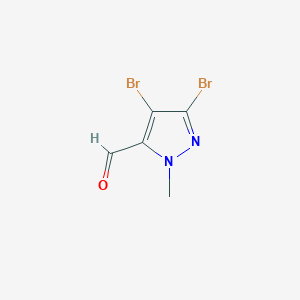
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)
